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Compound of Interest

Compound Name:
2-(4-

Bromophenoxy)ethanimidamide

CAS No.: 777801-29-3

Cat. No.: B1628206 Get Quote

Executive Summary: The Structural Mandate
In the landscape of serine protease inhibitors and DNA-binding ligands, 2-(4-
Bromophenoxy)ethanimidamide (often referred to as 4-bromophenoxyacetamidine)

represents a critical pharmacophore. Unlike its amide counterparts (e.g., N-(4-

bromophenyl)acetamide), the ethanimidamide moiety introduces a highly basic center (

), fundamentally altering the crystal packing, solubility, and ligand-target interactions.

This guide objectively compares the structural determinants of 2-(4-
Bromophenoxy)ethanimidamide against standard benzamidine derivatives. It focuses on the

causality between the 4-bromophenoxy halogen-bonding capability and the amidine salt-bridge

formation, providing a roadmap for utilizing this scaffold in drug design.

Structural Analysis: The Pharmacophore Triad
To understand the performance of this derivative, we must deconstruct it into three functional

zones. The crystal lattice is dominated by the competition between the strong charge-assisted

hydrogen bonds of the amidine head and the directional halogen bonds of the bromine tail.

Figure 1: Pharmacophore & Interaction Map
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The following diagram illustrates the structural logic governing the binding and crystallization of

this class.
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Caption: Structural decomposition of 2-(4-Bromophenoxy)ethanimidamide showing the dual-

anchor binding mode: electrostatic anchoring via the amidine and hydrophobic/halogen

stabilization via the bromophenyl tail.

Comparative Performance Data
The following table contrasts the 2-(4-Bromophenoxy)ethanimidamide scaffold with the

industry-standard Benzamidine (classic serine protease inhibitor) and the structurally related 4-

Bromoacetamide (neutral analog).

Table 1: Physicochemical & Structural Comparison
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Feature
2-(4-

Bromophenoxy)etha

nimidamide

Benzamidine

(Standard)

N-(4-

Bromophenyl)aceta

mide (Control)

Primary Interaction
Salt Bridge

(Amidine...Asp/Glu)

Salt Bridge

(Amidine...Asp)

H-Bond

(Amide...Backbone)

Secondary Interaction

Halogen Bond (Br...O

/ Br...

)

-

Stacking

Weak H-Bonds

pKa (Basic Center)
~11.0 (Protonated at

pH 7.4)
~11.6

Neutral (Not

protonated)

Crystal System
Typically Monoclinic (

)

Orthorhombic /

Monoclinic

Monoclinic (

)

Solubility (Water) High (as HCl salt) High (as HCl salt) Low (Neutral solid)

Role in Drug Design

Bivalent Inhibitor (S1

+ Hydrophobic

Pocket)

S1 Pocket Binder
Neutral Linker /

Fragment

Critical Insight: The insertion of the -O-CH2- linker in the title compound breaks the conjugation

between the aromatic ring and the amidine group. Unlike Benzamidine, where the amidine is

planar with the ring, the phenoxy-ethanimidamide allows the headgroup to rotate, adapting to

"L-shaped" binding pockets in enzymes like Factor Xa.

Experimental Protocols (Self-Validating)
To obtain high-quality crystals of the hydrochloride salt for X-ray diffraction, a standard

evaporation method is insufficient due to the high solubility of the salt. The following Vapor

Diffusion protocol is recommended.
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Protocol A: Synthesis via Pinner Reaction
Rationale: Direct conversion of the nitrile avoids hydrolysis side-products common in amide

synthesis.

Starting Material: Dissolve 2-(4-bromophenoxy)acetonitrile (1.0 eq) in anhydrous ethanol.

Imidate Formation: Bubble dry HCl gas through the solution at 0°C for 2 hours. Seal and stir

at 4°C for 24h.

Checkpoint: Formation of a white precipitate (imidate ester hydrochloride).

Amidine Conversion: Filter the precipitate and resuspend in anhydrous ethanol containing

ammonia (

, 3.0 eq). Stir at room temperature for 12h.

Purification: Recrystallize the crude product from Ethanol/Ether.

Protocol B: Crystal Growth (Hanging Drop)
Rationale: Controls the rate of supersaturation to favor single crystals over polycrystalline

aggregates.

Prepare Stock: Dissolve 10 mg of the amidine hydrochloride in 100

L of Methanol.

Precipitant: Prepare a reservoir solution of Diethyl Ether or Acetone.

Setup: Place a 2

L drop of the protein/compound solution on a siliconized cover slip. Invert over the reservoir
(1 mL precipitant) in a 24-well Linbro plate.

Observation: Seal with grease. Allow to equilibrate at 20°C. Crystals typically appear within

48-72 hours as prisms or plates.

Structural Determinants & Causality
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The Halogen Bond (The "Bromine Hook")
In crystal structures of 4-bromophenoxy derivatives, the Bromine atom is not merely a

hydrophobic bulk. It acts as a Lewis Acid (sigma-hole donor).

Mechanism: The electron-withdrawing nature of the aromatic ring creates a positive

electrostatic potential cap (

-hole) on the Bromine extension.

Observation: In the lattice, look for

angles of

with distances less than the sum of van der Waals radii (

). This directional interaction stabilizes the crystal lattice and mimics the interaction with
backbone carbonyls in protein active sites.

The Amidine Salt Bridge
The ethanimidamide group (

) typically crystallizes as a cation (

).

Lattice Motif: It forms a characteristic R2^2(8) hydrogen-bonding dimer with counterions (Cl-)

or carboxylate groups in proteins.

Contrast: Unlike the amide (which is a H-bond donor/acceptor pair), the amidine is a pure H-

bond donor (4 protons), requiring charge balance from the environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1628206?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

